6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile
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Overview
Description
The compound 6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic molecule featuring multiple functional groups, including a quinazolinone moiety, a pyrrolopyrrole ring, and a pyridine ring with a carbonitrile group
Mechanism of Action
Mode of action
Quinazolinone derivatives have been evaluated for their anticonvulsant activity using the gaba-a receptor antagonist model .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
Some quinazolinone derivatives have shown significantly prolonged times for convulsions compared with the standard drug phenobarbital .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile involves multiple steps, typically starting with the preparation of the quinazolinone intermediate. This intermediate is then coupled with an acetylated pyrrolopyrrole derivative under specific reaction conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: Due to its structural complexity, it could be investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are often used in medicinal chemistry.
Quinazolinone derivatives: Compounds with the quinazolinone moiety are known for their biological activity and therapeutic potential.
Pyridine derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their versatile chemical properties.
Uniqueness
The uniqueness of This compound lies in its combination of multiple functional groups, which can confer a range of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-[5-[2-(4-oxoquinazolin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c23-7-15-5-6-20(24-8-15)26-9-16-11-27(12-17(16)10-26)21(29)13-28-14-25-19-4-2-1-3-18(19)22(28)30/h1-6,8,14,16-17H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDYROYPPHQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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